molecular formula C19H15FN4O B2509956 1-(3-(4-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 950121-71-8

1-(3-(4-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2509956
CAS No.: 950121-71-8
M. Wt: 334.354
InChI Key: QEJMGPFZRZPPPP-UHFFFAOYSA-N
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Description

1-(3-(4-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C19H15FN4O and its molecular weight is 334.354. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Quinoxalin-6-yl derivatives, including structures similar to the specified compound, have been investigated for their potential as corrosion inhibitors for mild steel in acidic environments. These compounds showed promising results in electrochemical studies and quantum chemical calculations, indicating their effectiveness in protecting against corrosion. The study provides insight into the adsorption behavior and protective film formation on metal surfaces, emphasizing the role of quinoxalin-6-yl derivatives in materials science and engineering applications (Olasunkanmi et al., 2015).

Catalytic Behavior in Polymerization

The synthesis and characterization of compounds bearing the quinoxalin-6-yl moiety, such as 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, have led to the development of iron(II) and cobalt(II) complexes with potential applications in catalysis. These complexes demonstrated good catalytic activities for ethylene reactivity, including oligomerization and polymerization, under various conditions. This research highlights the utility of such compounds in developing new catalysts for industrial polymer production (Sun et al., 2007).

Advances in Organic Synthesis

The compound and its derivatives are pivotal in advancing organic synthesis methodologies. Studies have showcased their role in the synthesis of novel organic compounds through multicomponent reactions, highlighting their versatility in constructing complex molecular architectures. These synthetic approaches are crucial for developing new materials and bioactive molecules, illustrating the compound's significance in organic chemistry and drug discovery efforts (Chebanov et al., 2008).

Pharmaceutical Research Applications

In pharmaceutical research, derivatives of the specified compound have been explored for their potential biological activities. Molecular docking and theoretical studies on similar compounds have suggested their role as anti-neoplastic agents, highlighting the importance of structural modifications in enhancing biological activity. These findings underscore the compound's relevance in the development of new therapeutic agents (Mary et al., 2015).

Properties

IUPAC Name

1-[5-(4-fluorophenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O/c1-12(25)24-19(11-17(23-24)13-2-5-15(20)6-3-13)14-4-7-16-18(10-14)22-9-8-21-16/h2-10,19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJMGPFZRZPPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)F)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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